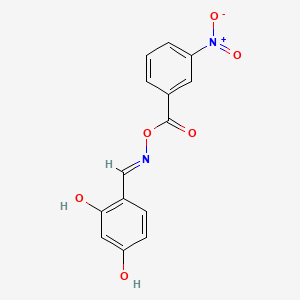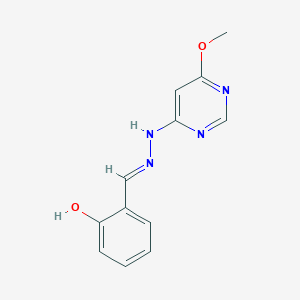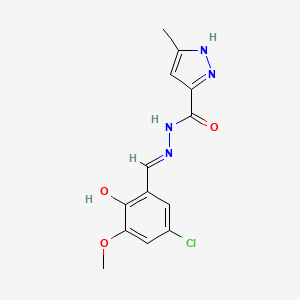![molecular formula C24H37N3O3 B6060894 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been investigated for its potential application in the treatment of various types of cancer and autoimmune diseases.
作用機序
The mechanism of action of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine involves the inhibition of specific kinases involved in cell signaling pathways. BTK, ITK, and JAK3 are all key enzymes involved in the activation of immune cells and the regulation of immune responses. By inhibiting these kinases, 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine can suppress the activity of immune cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK, ITK, and JAK3 can lead to decreased activation of immune cells and reduced cytokine production, which can be beneficial in the treatment of autoimmune diseases. Inhibition of these kinases can also lead to decreased proliferation and survival of cancer cells, which can be beneficial in the treatment of cancer.
実験室実験の利点と制限
One of the major advantages of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine in lab experiments is its high potency and selectivity for specific kinases. This allows for precise targeting of immune cells and cancer cells, without affecting normal cells. However, one of the limitations of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine is its potential for off-target effects, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the development of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine and other kinase inhibitors. One potential direction is the combination of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine with other targeted therapies or immunotherapies, to enhance its efficacy in the treatment of cancer and autoimmune diseases. Another direction is the development of more selective kinase inhibitors, which can target specific cell types or signaling pathways. Finally, the use of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine in clinical trials will be an important step towards determining its safety and efficacy in humans.
合成法
The synthesis of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine involves several steps, starting with the reaction of 5-methoxy-2-nitrobenzoic acid with 1-cyclopentylpiperidin-4-ol to form the corresponding ester. The ester is then reacted with 1,2-dimethylpiperazine to yield the final product. The synthesis of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine has been optimized to achieve high yields and purity.
科学的研究の応用
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in cell signaling pathways that regulate immune cell function and proliferation. In vivo studies have demonstrated that 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine has potent anti-tumor activity in mouse models of lymphoma and leukemia, as well as efficacy in models of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-(3,4-dimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O3/c1-18-17-27(15-14-25(18)2)24(28)22-16-21(29-3)8-9-23(22)30-20-10-12-26(13-11-20)19-6-4-5-7-19/h8-9,16,18-20H,4-7,10-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODJFGJQSJMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(1-Cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinol](/img/structure/B6060816.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)

![N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)
![7-(2,2-dimethylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060837.png)
![N-(2-methoxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6060846.png)
![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)
![N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6060861.png)
![7-(2,4-dimethylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060868.png)

![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)

![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)